diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a benzo[de]isoquinoline core, a thiophene ring, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[de]isoquinoline core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and amines.
Attachment of the butanamido group: This step involves the reaction of the benzo[de]isoquinoline derivative with butanoyl chloride in the presence of a base.
Formation of the thiophene ring: This can be synthesized via a Hantzsch thiophene synthesis, involving the reaction of a β-keto ester with sulfur and an α-haloketone.
Esterification: The final step involves esterification of the carboxylic acid groups with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzo[de]isoquinoline core, potentially forming alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fluorescent Probes: The benzo[de]isoquinoline core can be used in the design of fluorescent probes for detecting various ions and molecules.
Organic Electronics: The compound’s conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: The compound’s structural features make it a potential lead compound for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Imaging: Its fluorescent properties can be exploited for imaging applications in biological systems.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their function. In electronic applications, its conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-3-methylthiophene-2,4-dicarboxylate
- Benzo[de]isoquinoline derivatives
- Thiophene-based compounds
Uniqueness
This compound is unique due to its combination of a benzo[de]isoquinoline core and a thiophene ring, which imparts distinct electronic and optical properties. Its ester functionalities also provide sites for further chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7S/c1-4-35-26(33)20-15(3)22(27(34)36-5-2)37-23(20)28-19(30)13-8-14-29-24(31)17-11-6-9-16-10-7-12-18(21(16)17)25(29)32/h6-7,9-12H,4-5,8,13-14H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVQJHHHOFYKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.